molecular formula C22H22N4O2 B10816706 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B10816706
M. Wt: 374.4 g/mol
InChI Key: RNBKBGYUBUTRLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-620645 involves the preparation of novel ureido and amido pyrazolone derivatives. The specific synthetic routes and reaction conditions are detailed in the patent WO2004106306A1 . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

WAY-620645 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-620645 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-620645 exerts its effects by antagonizing cholecystokinin receptors. This interaction inhibits the binding of cholecystokinin, thereby blocking its biological effects. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways .

Comparison with Similar Compounds

WAY-620645 is unique due to its specific antagonistic activity against cholecystokinin receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27)

InChI Key

RNBKBGYUBUTRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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